molecular formula C16H14N4OS B12049934 4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478256-01-8

4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12049934
CAS No.: 478256-01-8
M. Wt: 310.4 g/mol
InChI Key: XHBYEDSGLRZRBV-LICLKQGHSA-N
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Description

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between an aldehyde and a primary amine. The general synthetic route can be described as follows:

  • Starting Materials

    • 3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole
    • 4-hydroxybenzaldehyde
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
    • Temperature: Reflux conditions (approximately 70-80°C)
    • Reaction Time: Several hours to ensure complete condensation

The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final Schiff base product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
    • Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
    • Conditions: Anhydrous solvents, low temperatures
  • Substitution

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic or acidic conditions, room temperature to reflux

Major Products Formed

    Oxidation: Formation of quinones

    Reduction: Formation of amines

    Substitution: Formation of ethers or esters

Scientific Research Applications

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.

    Biological Research: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.

    Industrial Applications: It can be used as a ligand in coordination chemistry, facilitating the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets:

    Molecular Targets: DNA, proteins, and enzymes

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-((E)-{[3-(3-iodophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

478256-01-8

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-11-3-2-4-13(9-11)15-18-19-16(22)20(15)17-10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22)/b17-10+

InChI Key

XHBYEDSGLRZRBV-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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